molecular formula C17H22N2O4S B1323324 tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate CAS No. 885266-58-0

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate

Cat. No. B1323324
M. Wt: 350.4 g/mol
InChI Key: RNWWBBWIAGBZOO-UHFFFAOYSA-N
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Description

The compound tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate is a chemical entity that can be utilized as an intermediate in the synthesis of various biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar tert-butyl carbamate compounds and their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These insights can be extrapolated to understand the tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate compound.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves the reaction of aldehydes with tert-butyl N-hydroxycarbamate using various reagents and catalysts. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes in a methanol-water mixture using sodium benzenesulfinate and formic acid . Similarly, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was synthesized by reacting tert-butyl 2-(isobutylamino)ethylcarbamate with p-methoxyphenylsulfonyl chloride . These methods could potentially be adapted for the synthesis of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of tert-butyl groups and carbamate moieties. For instance, tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate exhibits a strong interaction between the sulfonyl group and the thiadiazole ring, indicating the importance of these interactions in the overall molecular conformation . The molecular structure of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate would likely show similar interactions between its functional groups.

Chemical Reactions Analysis

Tert-butyl carbamate derivatives can undergo various chemical reactions, making them versatile intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, tert-butyl carbamates can be involved in asymmetric Mannich reactions to produce chiral amino carbonyl compounds . These reactions highlight the reactivity of tert-butyl carbamate derivatives and their potential use in the synthesis of complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For example, the crystal structure of (2R)-tert-butyl N-(1,3-dihydroxy-3-methyl-2-butyl)carbamate shows that molecules are linked into dimers by hydrogen bonds, which could affect the compound's solubility and melting point . The intramolecular and intermolecular hydrogen bonding observed in tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate also plays a significant role in the compound's crystal packing and stability . These properties are crucial for the handling and application of tert-butyl carbamate derivatives in various chemical processes.

Scientific Research Applications

Synthesis and Intermediate in Biologically Active Compounds

Tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate and its derivatives have been extensively studied for their role as intermediates in the synthesis of various biologically active compounds. For instance, Zhao et al. (2017) highlighted its importance as an intermediate in the synthesis of omisertinib (AZD9291), a notable compound in medical research (Zhao, Guo, Lan, & Xu, 2017). Similarly, Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative of tert-butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate, which is used for selective deprotection and acylation in organic synthesis (Pak & Hesse, 1998).

Involvement in Chemical Reactions and Transformations

The compound plays a vital role in various chemical reactions and transformations. For example, Ortiz, Guijarro, and Yus (1999) studied its use in the synthesis of functionalized carbamates through reactions involving lithium powder and catalytic amounts of DTBB (Ortiz, Guijarro, & Yus, 1999). Furthermore, Guinchard, Vallée, and Denis (2005) investigated its role as a building block in organic synthesis, particularly as N-(Boc)-protected nitrones in reactions with organometallics (Guinchard, Vallée, & Denis, 2005).

Role in Crystallography and Structural Analysis

The tert-butyl carbamate derivatives have been studied for their structural characteristics in crystallography. Bai and Wang (2014) synthesized and analyzed the crystal structure of a derivative, highlighting intramolecular hydrogen bonding patterns (Bai & Wang, 2014). Similarly, Ober et al. (2004) focused on the crystal structure of a tert-butyl N-protected β-hydroxy­valine derivative, an important intermediate for the synthesis of carbocyclic analogues of nucleotides (Ober, Marsch, Harms, & Carell, 2004).

Use in Polymer and Material Science

The compound and its derivatives find applications in polymer and material science as well. Monge et al. (2007) described a method to modify halogen end groups to amino end-functionalized poly(tert-butyl acrylate)s, utilizing the Gabriel reaction and highlighting its utility in polymer chemistry (Monge, Giani, Ruiz, Cavalier, & Robin, 2007).

properties

IUPAC Name

tert-butyl N-[1-(1,3-dioxoisoindol-2-yl)-3-methylsulfanylpropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S/c1-17(2,3)23-16(22)18-11(10-24-4)9-19-14(20)12-7-5-6-8-13(12)15(19)21/h5-8,11H,9-10H2,1-4H3,(H,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNWWBBWIAGBZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN1C(=O)C2=CC=CC=C2C1=O)CSC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101113073
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [2-phthalimido-1-(methylsulfanylmethyl)ethyl]carbamate

CAS RN

885266-58-0
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885266-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[1-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2-(methylthio)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101113073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of tert-butyl [1-hydroxy-3-(methylsulfanyl)propan-2-yl]carbamate (14.0 g, 63.3 mmol) in THF (200 mL) was added phthalimide (11.2 g, 76.0 mmol) and triphenylphosphine (25.3 g, 94.9 mmol) under a nitrogen atmosphere. Diethylazodicarboxylate was added dropwise and the reaction mixture was stirred at room temperature. After 2 hours, the reaction mixture was concentrated under reduced pressure. The residue was purified via chromatography on silica gel to afford tert-butyl [1-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-(methylsulfanyl)propan-2-yl]carbamate. MS ESI calc'd. for C17H22N2O4SNa [M+Na]+ 373. found 373. 1H NMR (400 MHz, CD3OD) δ 7.85-7.77 (m, 4H), 4.16-4.05 (m, 1H), 3.92-3.68 (m, 2H), 2.69-2.15 (m, 2H), 2.15 (s, 3H), 1.25 (s, 9H).
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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